Butyl Triacontanoate

Gas Chromatography Internal Standard Method Tobacco Analysis

Avoid co-elution and quantification errors in solanesol GC analysis. Butyl Triacontanoate (CAS 105025-97-6) is the validated internal standard for this method, with a precisely defined C34 chain and butyl ester head group ensuring unique retention behavior and thermal stability. • Eliminates co-elution risks; validated for solanesol quantification in tobacco QC. • Consistent ≥95% purity guarantees reproducible method performance. • Ready global shipment supports method transfer and validation timelines.

Molecular Formula C34H68O2
Molecular Weight 508.9 g/mol
CAS No. 105025-97-6
Cat. No. B014083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl Triacontanoate
CAS105025-97-6
SynonymsTriacontanoic Acid Butyl Ester; 
Molecular FormulaC34H68O2
Molecular Weight508.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCC
InChIInChI=1S/C34H68O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-34(35)36-33-6-4-2/h3-33H2,1-2H3
InChIKeyDPTBQKLEKOOBTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl Triacontanoate: Analytical C34 Wax Ester


Butyl Triacontanoate (CAS 105025-97-6) is a synthetic, very long-chain aliphatic ester with the molecular formula C34H68O2 and a molecular weight of 508.90 g/mol . It is the butyl ester of triacontanoic acid, classified within the broader family of wax monoesters. The compound appears as a white, waxy crystalline solid at ambient temperature, with a precisely defined melting point of 65-66°C . Its high lipophilicity (logP 12.27) and structural purity make it an ideal candidate for specialized analytical applications, most notably as an internal standard in gas chromatography, as well as a high-molecular-weight component in the formulation of advanced waxes and lubricants .

GC Internal Standard Designed for solanesol quantification in tobacco
Wax Ester Reference C34 standard for lipidomics and retention indexing
Formulation Additive Crystalline modifier for high-MW wax blends

Generic Substitution Risks for Butyl Triacontanoate


Substituting Butyl Triacontanoate with a closely related analog, such as Methyl Triacontanoate or a C32 wax ester, introduces significant risks of co-elution, altered volatility, and unpredictable physical properties in final formulations. The specific carbon chain length (C34) and butyl ester head group of this compound confer a unique combination of chromatographic retention behavior, vapor pressure, and thermal stability [1]. For instance, shorter-chain homologs (e.g., C30 or C32 esters) will elute earlier under identical GC conditions, potentially interfering with target analytes or failing to serve as a reliable internal standard [2]. Similarly, changing the ester moiety (e.g., from butyl to methyl) alters the molecule's polarity and boiling point, which directly impacts its performance in high-temperature GC methods and its compatibility with non-polar wax matrices . These deviations are not trivial; they lead to method validation failures, inaccurate quantification, and inconsistent material specifications, thereby justifying the procurement of the precise C34 butyl ester for mission-critical applications.

! Shorter-chain C32 esters elute earlier and may co-elute with solanesol, compromising assay specificity.
! Methyl triacontanoate changes polarity and boiling point, altering high-temperature GC behaviour.
! Triacontanoic acid has a higher melting point and reduced compatibility, risking phase separation in wax formulations.

Butyl Triacontanoate vs. Analogs: Key Evidence


GC Retention vs. C32 Wax Ester as Internal Standard

In capillary gas chromatography (GC) for the quantification of solanesol in tobacco, Butyl Triacontanoate (C34) is specifically validated as the internal standard due to its distinct and well-resolved retention time, which avoids co-elution with solanesol and other matrix components [1]. In contrast, a common alternative, C32 wax ester, elutes significantly earlier (retention time difference of >1.5 minutes under standard non-polar column conditions), which can cause overlap with the solanesol peak or other interfering tobacco alkaloids, thereby compromising the accuracy and precision of the assay [2].

GC Retention vs. C32 Ester
Cross-study comparable
Baseline resolution from solanesol
Ensures accurate solanesol quantification
Retention time shift >1.5 min under standard non-polar GC conditions
Gas Chromatography Internal Standard Method Tobacco Analysis Solanesol

Lipophilicity vs. Methyl Triacontanoate

The lipophilicity of Butyl Triacontanoate, expressed as its partition coefficient (logP = 12.27240), is significantly higher than that of its methyl ester analog, Methyl Triacontanoate, due to the additional methylene units in the butyl alcohol moiety . This difference of approximately +2.5 to +3.0 logP units translates directly into much stronger retention on reversed-phase (RP) HPLC columns. In practice, this means that Butyl Triacontanoate can be effectively separated from a complex mixture of shorter-chain wax esters using standard C18 columns, whereas Methyl Triacontanoate would elute in a crowded region of the chromatogram, reducing the purity of the isolated fraction [1].

Lipophilicity logP
Class-level inference
logP 12.27
Supports RP-HPLC separation from shorter esters
Estimated ~2.5–3.0 units higher than methyl analog; data to verify
Lipophilicity Reversed-Phase HPLC Wax Characterization Partition Coefficient

Physical State and Crystallization vs. Triacontanoic Acid

While Triacontanoic acid (melting point ~93-95°C) is a brittle, high-melting solid that can phase-separate in many wax blends, Butyl Triacontanoate exhibits a lower and sharper melting point of 65-66°C, coupled with a white, waxy, crystalline morphology . This 28-30°C depression in melting point, relative to the parent acid, is a direct consequence of esterification with butanol and is quantitatively significant for industrial formulation. The lower melting point and enhanced compatibility with other long-chain esters (e.g., C40-C54 waxes) allow Butyl Triacontanoate to function as a more effective and homogenous crystal modifier and plasticizer in high-performance wax blends, improving spreadability and reducing brittleness without compromising the overall melting profile .

Melting Point
Class-level inference
65–66 °C
Enables homogeneous wax blending
28–30 °C lower than triacontanoic acid; formulation-context review advised
Thermal Analysis Wax Crystallization Material Science Formulation

Butyl Triacontanoate: Application Scenarios


GC Internal Standard for Solanesol Quantification

Butyl Triacontanoate is the established internal standard for the capillary GC determination of solanesol in tobacco, as outlined in the foundational analytical method [1]. Its procurement is essential for laboratories aiming to replicate or validate this specific methodology, ensuring accurate, precise, and reproducible quantification that is crucial for quality control in the tobacco industry and for research into terpenoid biosynthesis. Using any other ester would require a complete method revalidation, which is a time-consuming and resource-intensive process.

Wax Ester Reference Standard for Lipidomics

Given its specific carbon chain length (C34) and well-defined GC retention behavior [1], Butyl Triacontanoate serves as a high-purity reference standard for identifying and quantifying C34 wax esters in complex biological matrices (e.g., plant cuticular waxes, marine lipids, meibum) and environmental samples. Its unique retention index allows it to be used as a calibration anchor point in non-targeted lipidomics workflows, enabling accurate structural assignment and quantification of related long-chain wax esters.

Crystalline Modifier for Advanced Wax Formulations

The compound‘s precise melting point (65-66°C) and high molecular weight make it a valuable additive in the formulation of advanced industrial waxes, lubricants, and specialty coatings [1]. Its butyl ester structure imparts enhanced compatibility and thermal stability compared to lower-molecular-weight esters or free fatty acids. Formulators seeking to fine-tune the melt rheology, hardness, and film-forming properties of their products will find Butyl Triacontanoate a critical component for achieving the desired performance specifications.

Application
Selection Property
Validation Focus
GC Internal Standard for Solanesol
C34 chain with butyl ester
Retention time and resolution verification
Wax Ester Reference for Lipidomics
Defined GC retention index
Calibration anchor and peak assignment accuracy
Crystalline Modifier for Wax Formulations
Melting point and ester compatibility
Thermal and mechanical property validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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